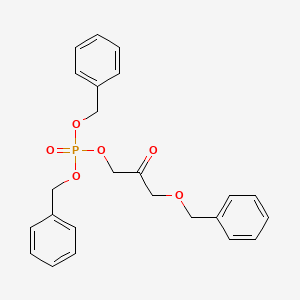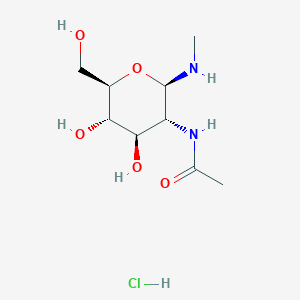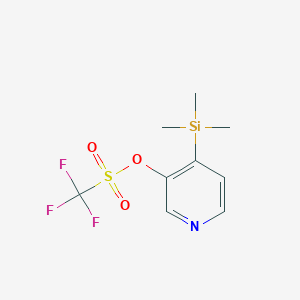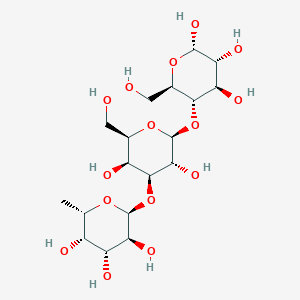
methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-N-(4-Brombenzyl)-N-pentanoyl-L-valinat ist eine organische Verbindung, die zur Klasse der Valinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Brombenzyl-Gruppe, einer Pentanoyl-Gruppe und einer Valinat-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-N-(4-Brombenzyl)-N-pentanoyl-L-valinat erfolgt typischerweise in einem mehrstufigen Verfahren. Ein gängiger Weg umfasst die folgenden Schritte:
Acylierung: Die Addition einer Pentanoyl-Gruppe an die Valinat-Einheit.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Synthesegeräte und strenge Qualitätskontrollmaßnahmen.
Chemische Reaktionsanalyse
Reaktionstypen
Methyl-N-(4-Brombenzyl)-N-pentanoyl-L-valinat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden.
Hydrolyse: Die Esterbindung in der Valinat-Einheit kann hydrolysiert werden, um die entsprechende Säure und den entsprechenden Alkohol zu ergeben.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumiodid in Aceton können für nukleophile Substitution verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Benzylderivate ergeben, während die Hydrolyse die entsprechende Carbonsäure und den entsprechenden Alkohol erzeugt.
Wissenschaftliche Forschungsanwendungen
Methyl-N-(4-Brombenzyl)-N-pentanoyl-L-valinat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzymwechselwirkungen und Proteinmodifikationen befassen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden
Wirkmechanismus
Der Wirkmechanismus von Methyl-N-(4-Brombenzyl)-N-pentanoyl-L-valinat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Brombenzyl-Gruppe kann mit aromatischen Resten in Proteinen interagieren, während die Valinat-Einheit an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen beeinflussen und zu verschiedenen biologischen Wirkungen führen .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond in the valinate moiety can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the valinate moiety may be involved in hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzylbromid: Ähnlich in der Struktur, aber es fehlen die Valinat- und Pentanoylgruppen.
4-Brom-N-methylbenzylamin: Enthält die Brombenzylgruppe, unterscheidet sich jedoch im Rest der Struktur.
Einzigartigkeit
Methyl-N-(4-Brombenzyl)-N-pentanoyl-L-valinat ist aufgrund der Kombination der Brombenzyl-, Pentanoyl- und Valinatgruppen einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in ähnlichen Verbindungen nicht gefunden werden.
Eigenschaften
Molekularformel |
C18H26BrNO3 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
methyl (2S)-2-[(4-bromophenyl)methyl-pentanoylamino]-3-methylbutanoate |
InChI |
InChI=1S/C18H26BrNO3/c1-5-6-7-16(21)20(17(13(2)3)18(22)23-4)12-14-8-10-15(19)11-9-14/h8-11,13,17H,5-7,12H2,1-4H3/t17-/m0/s1 |
InChI-Schlüssel |
GLQDZVBKGSDBPR-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)Br)[C@@H](C(C)C)C(=O)OC |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)Br)C(C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)


![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)


![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)



